molecular formula C4H6N2S B3375804 1-methyl-1H-pyrazole-4-thiol CAS No. 1152556-14-3

1-methyl-1H-pyrazole-4-thiol

Cat. No.: B3375804
CAS No.: 1152556-14-3
M. Wt: 114.17 g/mol
InChI Key: ZZXZISJPKIPFEY-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound with the molecular formula C4H6N2S. It is part of the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-pyrazole-4-thiol can be synthesized through various methodsFor instance, the reaction of 1,3-diketones with phenylhydrazine in the presence of iodine can yield pyrazole structures, which can then be modified to introduce the thiol group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of metal-free and solvent-free reactions, green solvents, and catalysts to align with green chemistry principles .

Chemical Reactions Analysis

Scientific Research Applications

1-methyl-1H-pyrazole-4-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for drug design and development, particularly in the creation of new therapeutic agents.

    Industry: It is used in the production of various industrial chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-methyl-1H-pyrazole-4-thiol include other sulfur-containing pyrazoles, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrazole derivatives .

Properties

IUPAC Name

1-methylpyrazole-4-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-6-3-4(7)2-5-6/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXZISJPKIPFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152556-14-3
Record name 1-methyl-1H-pyrazole-4-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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